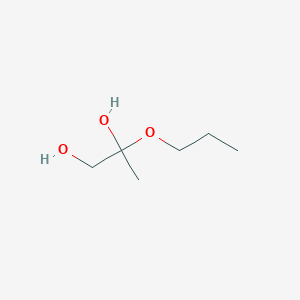

2-Propoxypropane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62748-11-2 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-propoxypropane-1,2-diol |

InChI |

InChI=1S/C6H14O3/c1-3-4-9-6(2,8)5-7/h7-8H,3-5H2,1-2H3 |

InChI Key |

IHFBHEDWZTXRBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(CO)O |

Origin of Product |

United States |

Contextualization Within Glycerol Ether Chemistry

2-Propoxypropane-1,2-diol is structurally defined as a glycerol (B35011) molecule in which a hydroxyl group at the secondary carbon is substituted with a propoxy group. This places it within the larger class of monoalkyl glycerol ethers. Its chemical formula is C6H14O3, and it is an isomer of the more commonly cited 3-propoxypropane-1,2-diol (B54163) (also known as 1-O-propylglycerol). nih.govnih.gov The defining feature of glycerol ethers is the ether linkage between an alkyl group and the glycerol backbone, which imparts amphiphilic properties to the molecule—possessing both hydrophilic (from the diol moiety) and hydrophobic (from the alkyl chain) characteristics.

The specific positioning of the propoxy group on the second carbon atom in this compound influences its steric hindrance and reactivity compared to its 1-O-substituted isomer. This structural nuance is critical in potential applications ranging from solvents to chemical intermediates. Glycerol ethers, as a class, are gaining attention as "green" solvents and potential fuel additives due to their derivation from glycerol, a readily available byproduct of biodiesel production. nih.govmdpi.com

Table 1: Basic Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H14O3 |

| Molecular Weight | 134.17 g/mol |

| CAS Number | 62748-11-2 |

| InChIKey | IHFBHEDWZTXRBF-UHFFFAOYSA-N |

| SMILES | CCCOC(C)(CO)O |

| Data sourced from PubChem nih.gov |

Historical Perspectives in Glycerol Ether Synthesis and Application Development

The synthesis of glycerol (B35011) ethers is not a new endeavor, with early methods dating back several decades. A foundational approach to forming the ether linkage is the Williamson ether synthesis. researchgate.net This method typically involves the reaction of an alkoxide with a primary alkyl halide. In the context of glycerol, this would involve the deprotonation of one of glycerol's hydroxyl groups to form a glyceroxide, which then reacts with a propyl halide to yield propoxypropane-1,2-diol. However, achieving regioselectivity to specifically target the secondary hydroxyl group to produce 2-propoxypropane-1,2-diol can be challenging and often results in a mixture of isomers.

Historically, the production of glycerol was primarily linked to soap manufacturing through the saponification of fats and oils. wikipedia.org With the surge in biodiesel production via transesterification, glycerol has become an abundant and relatively low-cost chemical feedstock. sciengine.com This has catalyzed extensive research into value-added applications for glycerol, including the synthesis of glycerol ethers. researchgate.net Early applications of glycerol ethers were diverse, though research on simpler alkyl ethers like this compound was less prominent than for more complex structures.

More recent synthetic strategies have focused on greener and more efficient catalytic methods. These include acid-catalyzed etherification of glycerol with alcohols or olefins. mdpi.com For instance, the reaction of glycerol with tert-butyl alcohol using acid catalysts like Amberlyst resins has been studied for producing fuel additives. semanticscholar.orgacs.org While these methods often target the formation of tertiary butyl ethers, the underlying principles are relevant to the synthesis of other alkyl glycerol ethers.

Current Research Frontiers and Unaddressed Questions Pertaining to 2 Propoxypropane 1,2 Diol

Regioselective Synthesis of this compound

The synthesis of this compound, a monoalkyl glycerol ether, presents a significant challenge in directing the propoxylation to the desired hydroxyl group of the glycerol backbone. Glycerol possesses two primary hydroxyl (-CH₂OH) groups and one secondary hydroxyl (-CHOH) group, leading to potential mixtures of products. Therefore, achieving regioselectivity is a central theme in the development of synthetic methodologies.

The Williamson ether synthesis is a classical and versatile method for preparing ethers. masterorganicchemistry.com It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. acs.orgmasterorganicchemistry.com In the context of synthesizing glycerol ethers, this involves the deprotonation of a hydroxyl group on a glycerol-derived substrate to form an alkoxide, which then reacts with a propyl halide. acs.org

The formation of the alkoxide intermediate is a critical step. A strong base is required to deprotonate one of glycerol's hydroxyl groups. acs.org Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often supported on materials like alumina (B75360) (Al₂O₃) to facilitate the reaction in a heterogeneous medium. tandfonline.com The choice of base and solvent system can influence the reaction's efficiency and selectivity. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally effective for this pathway. acs.org

The reactivity of the propyl halide is also a key factor. The reaction follows SN2 kinetics, meaning primary alkyl halides are most effective. masterorganicchemistry.com Therefore, 1-bromopropane (B46711) or 1-iodopropane (B42940) are suitable electrophiles. The nature of the alkyl halide is important; highly reactive halides can sometimes lead to complex product mixtures and unwanted byproducts. tandfonline.com

Table 1: Influence of Base and Propyl Halide on Williamson Ether Synthesis of Glycerol Ethers

| Base System | Propyl Halide | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| KOH/Al₂O₃ | Ethyl Bromide | 1,4-Dioxane | Formation of a mixture of glycerol-1-ethylether (98%) and glycerol-1,3-diethylether (2%) with 90% glycerol consumption. | tandfonline.com |

| Potassium Salts | Alkyl Halides | Not specified | Used for synthesis of labeled α and β derivatives of glycerol ethers. | nih.gov |

| Sodium Hydroxide | 1-Bromobutane | Ethanol | Standard procedure for generating an alkoxide from an alcohol (2-naphthol) for subsequent reaction with an alkyl halide. | wvu.edu |

Note: Data for propyl halides were inferred from similar alkyl halides. The table showcases the general conditions and outcomes for the Williamson ether synthesis involving glycerol or related alcohols.

Achieving regioselectivity in the alkylation of glycerol is a significant hurdle due to the multiple hydroxyl groups. sciengine.com A primary strategy to overcome this is the use of protecting groups. For instance, the two adjacent hydroxyl groups at the 1 and 2 positions can be protected as an acetal, typically an isopropylidene ketal (solketal), by reacting glycerol with acetone. This leaves the primary hydroxyl group at the 3-position free for selective alkylation. The subsequent removal of the protecting group under acidic conditions yields the 1-O-alkyl glycerol ether. nih.gov This approach was successfully used in the synthesis of labeled octadecyl and hexadecyl glycerol ethers, where isopropylidene or benzylidene glycerol derivatives were reacted with alkyl halides. nih.gov

Another approach involves starting with a glycerol derivative where regioselectivity is pre-established, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD). acs.org In this "building block" strategy, an alkoxide can perform an SN2 displacement of the chloride to form the ether linkage, although this method introduces its own set of starting materials and potential byproducts. acs.org

Direct acid-catalyzed etherification of glycerol with an alcohol offers a more atom-economical alternative to the Williamson synthesis. nih.gov This method typically involves heating glycerol with an excess of propanol (B110389) in the presence of an acid catalyst. researchgate.net

A variety of homogeneous and heterogeneous acid catalysts have been investigated for the etherification of glycerol. Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse. Commonly tested catalysts include acidic ion-exchange resins like Amberlyst-15 and Amberlyst-36, as well as zeolites and montmorillonite (B579905) clays. researchgate.net Studies have shown that the choice of catalyst significantly impacts both the conversion of glycerol and the selectivity towards mono-, di-, and tri-ethers. For the etherification of glycerol with isopropanol (B130326) and tert-butanol, Amberlyst-36 has demonstrated effectiveness. researchgate.net Reaction conditions are typically optimized for temperature, catalyst loading, and the molar ratio of alcohol to glycerol to maximize the yield of the desired monoether product. researchgate.net

Table 2: Catalyst Performance in Acid-Catalyzed Etherification of Glycerol

| Catalyst | Alcohol Reactant | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Ethanol, Isopropanol, tert-Butanol | Toluene | Tested for glycerol etherification; performance varies with alcohol. | researchgate.net |

| Amberlyst-36 | Ethanol, Isopropanol, tert-Butanol | Toluene | Achieved the best results for glycerol etherification among the tested catalysts. | researchgate.net |

| Montmorillonite K10 | Ethanol, Isopropanol, tert-Butanol | Toluene | Investigated as a potential catalyst for the reaction. | researchgate.net |

| β-Zeolite | Ethanol, Isopropanol, tert-Butanol | Toluene | Another solid acid catalyst evaluated for glycerol ether synthesis. | researchgate.net |

| Pd/C and Acid Co-catalyst | Methyl Esters | None (reductive alkylation) | A different pathway involving reductive alkylation with glycerol under H₂ pressure. | rsc.org |

For industrial-scale production, continuous processes are highly desirable as they can offer improved efficiency and consistency over batch processes. Reactive distillation is a prime example of a continuous process applied to etherification. In this setup, the reaction and separation of products occur simultaneously in a single unit. As the etherification reaction produces water as a byproduct, its continuous removal via distillation shifts the reaction equilibrium towards the products, thereby increasing the conversion of glycerol.

Key considerations for industrial scalability include catalyst longevity and reusability, energy consumption, and efficient separation of the desired monoether from unreacted glycerol, the alcohol, and other byproducts like di- and tri-ethers. The use of robust heterogeneous catalysts is crucial as it simplifies the purification process and reduces waste. tandfonline.comresearchgate.net The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals like this compound is an area of significant research interest, driving the development of efficient and scalable synthetic processes. sciengine.com

Catalytic Alkylation with Metal Hydrides and Alternative Reagents

The formation of the ether linkage in glycerol ethers can be achieved through catalytic alkylation. While traditional Williamson ether synthesis is an option, methods employing metal hydrides like sodium hydride (NaH) can offer advantages such as milder reaction conditions. For the related compound 3-propoxypropane-1,2-diol, a representative protocol involves dissolving glycerol in a dry solvent like tetrahydrofuran (B95107) (THF), followed by the addition of sodium hydride to generate the alkoxide. The subsequent introduction of an alkylating agent, such as propyl bromide, leads to the formation of the ether.

Alternative and more advanced catalytic systems have been developed for the selective functionalization of diols. Diarylborinic acid catalysis, for instance, has proven to be an effective method for the monoacylation, monosulfonylation, and monoalkylation of 1,2- and 1,3-diols. acs.org This approach offers a competitive alternative to organotin-catalyzed reactions, utilizing relatively benign and inexpensive reagents. acs.org The reaction conditions for alkylation typically involve the diol substrate, a catalyst like diphenylborinic acid, an alkylating agent such as benzyl (B1604629) bromide, and a base like potassium carbonate in a solvent such as acetonitrile (B52724) at elevated temperatures. acs.org

Ruthenium-catalyzed reactions also present a versatile strategy for C-C bond formation involving diols. For example, ruthenium(0) complexes can catalyze the hydrohydroxyalkylation of alkynes with diols, leading to the formation of α-hydroxy-β,γ-unsaturated ketones. nih.gov This transformation is significant as both cis- and trans-diols can participate effectively. nih.gov Furthermore, nickel catalysts, particularly those supported by redox-active ligands, can facilitate the double alkylation of methyl ketones with 1,n-diols to produce cycloalkanes through a "borrowing hydrogen" methodology. nih.gov This process involves a cascade of dehydrogenation and hydrogenation reactions. nih.gov

Iron complexes, specifically (cyclopentadienone)iron complexes, have also been identified as effective bifunctional catalysts for the N-alkylation of amines using alcohols and diols. researchgate.net

Advanced Synthetic Strategies for Functionalized Derivatives

Building upon the core structure of this compound, more complex derivatives can be synthesized for various applications.

Cyclic acetals can be readily formed from the reaction of a diol with an aldehyde or ketone, typically in the presence of an acid catalyst. nih.govchemtube3d.com In a specific example, 3-allyloxypropane-1,2-diol, a related diol, reacts with paraformaldehyde using p-toluenesulfonic acid as a catalyst to produce the corresponding five-membered cyclic acetal, 4-[(allyloxy)methyl]-1,3-dioxolane. nih.govacs.org This type of reaction can be used to introduce functionalities that can undergo further chemical modifications. These functionalized cyclic acetals can then be copolymerized with other monomers, such as lactide, to create polyesters with tunable properties. nih.govacs.org The hydrogenolysis of cyclic acetals, formed from a polyhydroxyl compound and an aldehyde or ketone, can also be employed to produce hydroxy ether compounds. google.com

Table 1: Synthesis of Cyclic Acetal from a Functionalized Diol nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Allyloxypropane-1,2-diol | Paraformaldehyde | p-Toluenesulfonic acid | 4-[(Allyloxy)methyl]-1,3-dioxolane |

The general synthesis of alkyl glycerol ethers involves the etherification of glycerol or its derivatives with appropriate alkylating agents. ontosight.ai For instance, the synthesis of (Z)-3-(2-Hydroxy-3-(9-octadecenyloxy)propoxy)propane-1,2-diol, an analog with a more complex alkyl chain, is achieved through the etherification of a glycerol derivative with an alkenyl halide. ontosight.ai

A common strategy for synthesizing 1-O-alkylglycerols, key intermediates for many ether lipids, starts from solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). beilstein-journals.org Another versatile starting material is glycidol, which is available in both racemic and enantiopure forms. beilstein-journals.org The synthesis of more complex analogs can involve multiple steps, including protection of hydroxyl groups, alkylation, and deprotection. beilstein-journals.org For example, the synthesis of Platelet-Activating Factor (PAF), a bioactive ether lipid, has been achieved from a glycerol ether lipid intermediate through a sequence of tritylation, benzylation, detritylation, and subsequent phosphocholine (B91661) installation. beilstein-journals.org

The diol functionality of this compound and its analogs allows for their incorporation into larger, more complex molecules. For example, diols can be used in transition-metal-catalyzed tandem reactions to build complex structures. An iridium-catalyzed process can be used for the enantioselective functionalization of allylic alcohols, which involves an oxidative desymmetrization of a diol, an aldol (B89426) condensation, and reduction of the resulting enone. dicp.ac.cn

Furthermore, functionalized diols can be used as building blocks in the synthesis of DNA base surrogates. For example, a diol derivative was used in the synthesis of a modified phosphoramidite (B1245037) for incorporation into DNA strands. acs.org Diols are also fundamental in the creation of oligo(carbonate-ether) diols through the copolymerization of CO2 and epoxides, such as propylene (B89431) oxide, using catalysts like zinc-cobalt double metal cyanide complexes. researchgate.net This process offers a route to polyols with incorporated carbonate units. researchgate.net

Hydrophilic polyorganosiloxanes can be prepared by incorporating diol moieties. For instance, silicon-bonded propoxypropane-1,2-diol residues can be introduced into a polyorganosiloxane backbone via a hydrosilylation reaction with a protected 3-allyloxy-propane-1,2-diol, followed by the cleavage of the protecting group. google.com Glycidol-functionalized polyorganosiloxanes can also be synthesized, which can then be further reacted to introduce diol functionalities. google.com The copolymerization of propylene oxide with siloxanes, catalyzed by double metal cyanide (DMC) catalysts, can produce PPO-PDMS copolymers with increased hydrophobicity. researchgate.net

Reaction Mechanisms and Pathways of this compound

The reactions involving this compound and related diols proceed through various mechanisms. The acid-catalyzed hydration of alkenes to form alcohols, a related reaction, involves the protonation of the alkene to form a carbocation, followed by nucleophilic attack of water and subsequent deprotonation. prutor.aincert.nic.in

In the context of ether synthesis, the Williamson synthesis mechanism involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. When preparing ethers from secondary or tertiary alcohols via acid dehydration, the reaction can proceed through an SN1 mechanism, involving the formation of a stable carbocation. prutor.ai

The catalytic alkylation of diols using borinic acid catalysts proceeds through the formation of a cyclic borinate intermediate. rsc.org This intermediate then undergoes nucleophilic attack on the electrophile to yield the functionalized product. rsc.org

In the ruthenium-catalyzed hydrohydroxyalkylation of alkynes with diols, a plausible mechanism involves the oxidative coupling of the corresponding dione (B5365651) (formed from the diol) and the alkyne to form an oxaruthenacycle intermediate. nih.gov

The anionic ring-opening polymerization of epoxides like propylene oxide is initiated by a nucleophile. acs.org However, a significant side reaction is chain transfer to the monomer, which involves proton abstraction from the methyl group of propylene oxide, leading to the formation of an allyl alkoxide that can initiate a new polymer chain. acs.org

Computational studies on the enzymatic oxidation of glycerol by glycerol dehydrogenase have explored different mechanistic pathways, including stepwise mechanisms involving proton and hydride transfers. rsc.org These studies highlight the importance of the substrate's orientation within the enzyme's active site. rsc.org

Oxidation Reactions and Product Characterization

The oxidation of this compound targets its alcohol functionalities. The outcome of the oxidation is highly dependent on the specific reagent used and the reaction conditions. The compound features both a primary (-CH₂OH) and a tertiary alcohol group.

Primary alcohols are readily oxidized. With mild oxidizing agents, such as Pyridinium chlorochromate (PCC), the primary alcohol can be converted to an aldehyde. iitk.ac.in Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, will typically oxidize the primary alcohol completely to a carboxylic acid. iitk.ac.in

In contrast, the tertiary alcohol group is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. Forcing conditions involving heat and strong oxidants can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules.

Under certain oxidative conditions, cleavage of the ether linkage may also occur, potentially yielding propan-1,2-diol and propan-1-ol as byproducts. bundesumweltministerium.de

Table 1: Expected Oxidation Products of this compound

| Oxidizing Agent | Target Functional Group | Primary Product |

| Pyridinium chlorochromate (PCC) | Primary Alcohol | 2-hydroxy-2-propoxypropanal |

| Potassium permanganate (KMnO₄) | Primary Alcohol | 2-hydroxy-2-propoxypropanoic acid |

| Strong oxidants (harsh conditions) | Tertiary Alcohol / C-C bonds | Mixture of ketones and carboxylic acids |

Reduction Pathways and Resulting Alcoholic Compounds

As this compound is itself an alcohol, its hydroxyl groups are already in a reduced state and cannot be further reduced. The focus of reduction pathways, therefore, turns to the ether bond.

Ether linkages are generally stable and resistant to cleavage by most reducing agents. However, they can be cleaved under specific, more forceful conditions such as catalytic hydrogenolysis. This process typically requires high pressures of hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, or Nickel). Cleavage of the C-O ether bond would result in the formation of simpler alcoholic compounds.

Another potential, though less common, pathway is reductive dehydroxylation, which removes a hydroxyl group. Patented processes have shown high regioselectivity for the reduction of secondary alcohols in diols to form primary alcohols. google.com While this compound contains primary and tertiary alcohols, the principles of catalytic dehydroxylation represent a potential, albeit challenging, transformation pathway.

Table 2: Potential Reduction Products of this compound

| Reaction Type | Reagents | Potential Products |

| Catalytic Hydrogenolysis | H₂, Pd/C or PtO₂ | Propane-1,2,3-triol and Propane (B168953) OR 2-methylpropane-1,2-diol (B142230) and Propan-1-ol |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound primarily involve the alcohol groups. The hydroxyl group (-OH) is a poor leaving group, and for a substitution reaction to occur, it must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide.

This conversion is most feasible at the primary alcohol due to its lower steric hindrance. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the primary hydroxyl into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻) via an Sₙ2 mechanism.

The tertiary alcohol is sterically hindered, making Sₙ2 reactions unfavorable. However, under acidic conditions that allow for the formation of a stable tertiary carbocation, an Sₙ1 reaction could potentially occur.

Table 3: Illustrative Nucleophilic Substitution Sequences

| Step 1: Reagent | Intermediate | Step 2: Nucleophile (Nu⁻) | Final Product |

| TsCl, pyridine | 3-propoxy-2,3-dihydroxypropyl tosylate | KCN | 4-propoxy-3,4-dihydroxybutanenitrile |

| PBr₃ | 1-bromo-2-propoxypropan-2-ol | NaN₃ | 1-azido-2-propoxypropan-2-ol |

Reactivity with Halogen Acids

The ether linkage in this compound is susceptible to cleavage by strong halogen acids, particularly hydrogen iodide (HI) and hydrogen bromide (HBr). gpluseducation.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. vidyarthiclass.com

The cleavage of the unsymmetrical ether can follow either an Sₙ1 or Sₙ2 pathway, which determines the final products.

Sₙ2 Pathway: The halide attacks the less sterically hindered alkyl group. In this case, it would be the propyl group, yielding propan-1-ol and 2-halopropane-1,2-diol.

Sₙ1 Pathway: This pathway involves the formation of a stable carbocation. The ether is connected to a tertiary carbon, which can form a relatively stable tertiary carbocation. Therefore, cleavage via an Sₙ1 mechanism is highly probable, especially with HI. This would yield propan-1-ol and a tertiary alkyl halide. vidyarthiclass.com

Given the structure of this compound, the reaction with HI is expected to favor the Sₙ1 mechanism, leading to the formation of 2-iodo-2-propoxypropane and propan-1-ol.

Table 4: Products of Ether Cleavage with Halogen Acids

| Reagent | Predominant Mechanism | Product 1 | Product 2 |

| HI (conc.) | Sₙ1 | 2-Iodopropane-1,2-diol | Propan-1-ol |

| HBr (conc.) | Sₙ1 / Sₙ2 Competition | 2-Bromopropane-1,2-diol | Propan-1-ol |

Conformational Analysis and Stereochemical Considerations of this compound and its Analogs

The three-dimensional structure and stereochemistry of this compound are fundamental to its properties. The molecule's chemical structure, CH3CH2CH2-O-C(CH3)(OH)CH2OH, reveals a chiral center at the second carbon (C2) of the propane-1,2-diol backbone. nih.gov This carbon is bonded to four different groups: a methyl group (-CH3), a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), and a propoxy group (-OCH2CH2CH3). The presence of this chiral center means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-propoxypropane-1,2-diol and (S)-2-propoxypropane-1,2-diol. nih.govacs.org Typically, the synthesis of such compounds results in a racemic mixture, containing equal amounts of both enantiomers. nih.gov

The molecule possesses significant conformational flexibility due to free rotation around its single bonds, particularly the C-O-C ether linkage and the C-C bonds of the propane backbone. researchgate.net The specific spatial arrangement, or conformation, adopted by the molecule can influence how it interacts with other molecules or surfaces. Studies on related diols have shown that the relative position of the hydroxyl groups (gauche or anti) is a critical factor in their conformational preference. researchgate.net

For propylene glycol ethers, stereoisomerism can be a critical determinant of biological activity. Different isomers can be metabolized in distinct ways, leading to different toxicological profiles. researchgate.netecetoc.org For instance, the two isomers of propylene glycol monomethyl ether (PGME), 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol, exhibit different toxicities because they are metabolized via different pathways. researchgate.net This underscores the principle that subtle changes in molecular geometry, such as the arrangement of functional groups around a chiral center, can have significant downstream consequences. The stereospecificity extends to the polymerization of their parent oxide, as propylene oxide can be polymerized to form polymers with specific stereochemical arrangements (e.g., isotactic or syndiotactic), which further highlights the stereochemical importance of this structural class. nih.gov

Influence of Alkyl Chain Length and Branching on Intermolecular Interactions

The nature of the alkyl ether group in propylene glycol ether derivatives is a dominant factor in defining their intermolecular interactions and, consequently, their physical properties. journalssystem.com Both the length of the alkyl chain and the presence of branching significantly modulate the hydrophobic character of the molecule, which in turn governs its behavior in various systems. journalssystem.combeilstein-journals.org

Alkyl Chain Length: A systematic increase in the length of the alkyl chain (e.g., from a methyl to a butyl or longer chain) progressively increases the molecule's nonpolar character. ecetoc.org This enhancement of hydrophobicity strengthens van der Waals interactions between the molecules. Research on the use of polypropylene (B1209903) glycol alkyl ethers as flotation frothers provides quantitative evidence for this effect. Two key metrics, the Critical Coalescence Concentration (CCC) and the Concentration at Minimum Velocity (CMV), are used to measure a frother's effectiveness. A lower CCC or CMV value indicates a more potent frother. Studies have conclusively shown that as the number of carbon atoms (n) in the alkyl chain increases, both the CCC and CMV values decrease significantly. journalssystem.comresearchgate.netresearchgate.net This indicates that longer alkyl chains lead to stronger surface activity and more efficient stabilization of bubbles at lower concentrations. journalssystem.comresearchgate.net

The following table, compiled from data on polypropylene glycol alkyl ethers, illustrates this trend. Increasing either the number of propylene oxide units (m) or the number of carbons in the alkyl chain (n) leads to a dramatic decrease in the CMV, often by an order of magnitude for each unit increase, demonstrating a more powerful effect on intermolecular and interfacial interactions. researchgate.net

| Compound Family | Alkyl Chain Carbons (n) | Propylene Oxide Units (m) | CMV (mmol/L) |

|---|---|---|---|

| Propylene Glycol Ether | 1 | 1 | 1.5 |

| 3 | 1 | 0.15 | |

| 4 | 1 | 0.063 | |

| Dipropylene Glycol Ether | 1 | 2 | 0.18 |

| 3 | 2 | 0.015 | |

| 4 | 2 | 0.0075 | |

| Tripropylene Glycol Ether | 1 | 3 | 0.02 |

| 3 | 3 | 0.0025 | |

| 4 | 3 | 0.0014 |

Alkyl Chain Branching: The introduction of branches into the alkyl chain has a pronounced effect on intermolecular interactions by influencing how molecules pack together. rsc.org Branched chains can increase the effective width of the molecule, which may disrupt the dense packing that is possible with linear chains. This disruption can lead to altered physical properties. For example, surfactants with branched hydrophobic groups often exhibit better wetting and penetrating properties than their linear counterparts. rsc.org In the context of flotation frothers, branched-chain alcohol isomers have been found to be superior to straight-chain isomers. journalssystem.com The most effective configuration was found to be when the hydroxyl group is at the terminus of the chain and the methyl branch is as far away as possible, suggesting that the precise location of the branch is critical for optimizing interfacial performance. journalssystem.com

Amphiphilic Characteristics and Interfacial Behavior of this compound Derivatives

A defining feature of this compound and its analogs is their amphiphilic nature, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part within the same molecule. uni-regensburg.deresearchgate.netrestek.com The propane-1,2-diol moiety, with its two hydroxyl (-OH) groups, constitutes the hydrophilic head, while the alkyl ether portion, such as the propoxy group, acts as the hydrophobic tail. ontosight.ai This dual character is the source of their most valuable properties. researchgate.netuni-regensburg.de

This amphiphilicity allows them to act as coupling agents, promoting the miscibility of otherwise immiscible liquids like oil and water. researchgate.netrestek.com This makes them highly effective solvents and co-solvents in a vast array of products, including paints, cleaners, and coatings. uni-regensburg.deatamanchemicals.com By reducing the interfacial tension between different phases, they facilitate the formation of stable mixtures and dispersions. atamanchemicals.com

At interfaces, such as the boundary between air and water or oil and water, these molecules orient themselves to satisfy the energetic preferences of both their hydrophilic and hydrophobic parts. The hydrophilic head remains in the aqueous phase, while the hydrophobic tail extends into the non-aqueous phase (e.g., air or oil). This adsorption at the interface is the basis for their function as surfactants and flotation frothers. journalssystem.comresearchgate.net As frothers, they stabilize bubbles against coalescence, a critical function in mineral processing. journalssystem.commdpi.com The effectiveness of a propylene glycol ether in this role is directly related to its molecular structure, as detailed in the previous section. The balance between the hydrophilic diol head and the hydrophobic alkyl tail, known as the Hydrophile-Lipophile Balance (HLB), can be fine-tuned by altering the alkyl chain length or the number of propylene oxide units to optimize performance for a specific application. mdpi.comresearchgate.net

The table below presents the Hydrophile-Lipophile Balance (HLB) values, calculated using the Davies method, for a series of polypropylene glycol ethers. A higher HLB number indicates greater hydrophilicity. The data shows how HLB changes with the structure, providing a way to predict the interfacial behavior of these compounds.

| Compound Name | Alkyl Chain Carbons (n) | Propylene Oxide Units (m) | Calculated HLB |

|---|---|---|---|

| Propylene Glycol Methyl Ether | 1 | 1 | 8.30 |

| Propylene Glycol Propyl Ether | 3 | 1 | 7.35 |

| Propylene Glycol Butyl Ether | 4 | 1 | 6.88 |

| Dipropylene Glycol Methyl Ether | 1 | 2 | 7.82 |

| Dipropylene Glycol Propyl Ether | 3 | 2 | 6.88 |

| Dipropylene Glycol Butyl Ether | 4 | 2 | 6.40 |

| Tripropylene Glycol Methyl Ether | 1 | 3 | 7.35 |

| Tripropylene Glycol Propyl Ether | 3 | 3 | 6.40 |

| Tripropylene Glycol Butyl Ether | 4 | 3 | 5.93 |

Applications in Advanced Materials and Chemical Systems

Role as Building Blocks in Polymer Science

The presence of two hydroxyl groups allows 2-Propoxypropane-1,2-diol to act as a difunctional monomer or initiator in polymerization reactions. This capability is fundamental to its role in creating complex polymer architectures with tailored properties.

Copolymers and Resins Incorporating this compound Moieties

This compound can be incorporated into various polymer backbones, such as polyesters and polyurethanes, to modify their physical and chemical characteristics. When used in the synthesis of resins, the propoxy group can influence properties like flexibility, solubility, and thermal stability. For instance, in polyester (B1180765) synthesis, diols are crucial reactants that, along with dicarboxylic acids, form the repeating ester units of the polymer chain. The inclusion of the this compound moiety introduces a side chain that can disrupt polymer chain packing, potentially leading to increased flexibility and a lower glass transition temperature compared to resins made with simpler diols like ethylene (B1197577) glycol.

In the realm of thermosetting resins, such as epoxies, diols can be used to create prepolymers or as modifiers in the curing process. The hydroxyl groups of this compound can react with epoxy groups, integrating the diol's structure into the cross-linked network and affecting the final mechanical properties of the cured resin.

Functionalized Polylactides and Other Biodegradable Polymers

A significant area of application for diols like this compound is in the functionalization of biodegradable polymers, most notably polylactide (PLA). nih.govacs.org PLA is a bio-based polyester with high biocompatibility, but its applications can be limited by its inherent properties. mdpi.com Modifying PLA through copolymerization is a widely used strategy to enhance its characteristics. nih.govacs.org

One effective method involves the copolymerization of lactide with functionalized cyclic acetals. nih.govacs.org These acetals can be synthesized through the condensation reaction of a diol, such as this compound, with an aldehyde like paraformaldehyde. nih.gov This process creates a cyclic monomer that can undergo cationic ring-opening copolymerization with lactide. nih.gov The incorporation of units derived from this compound into the PLA backbone introduces the propoxy side group, which can alter the polymer's degradation rate, mechanical flexibility, and thermal properties. nih.gov This strategy allows for the creation of tailored, degradable lactide copolymers under metal-free conditions, expanding the library of PLA-based materials for specialized applications. nih.govacs.org

The general scheme for this functionalization process is outlined in the table below, illustrating the steps from diol to a modified polymer.

| Step | Process | Reactants | Product | Purpose |

| 1 | Acetal Synthesis | This compound, Paraformaldehyde | Propoxy-functionalized cyclic acetal | Creates a comonomer for polymerization. nih.gov |

| 2 | Copolymerization | Lactide, Functionalized cyclic acetal, Initiator (e.g., a diol) | Functionalized Polylactide Copolymer | Incorporates the diol moiety into the polymer chain to modify properties. nih.govmdpi.com |

Utility as Solvents and Intermediates in Organic Synthesis

Glycol ethers, including this compound, possess a combination of ether and alcohol functionalities, making them effective solvents for a range of substances. Their amphiphilic nature allows them to dissolve both polar and non-polar compounds. This characteristic is advantageous in reaction media where reactants with different solubility profiles need to be brought into the same phase.

Beyond its role as a solvent, this compound serves as a valuable chemical intermediate. Its hydroxyl groups are reactive sites that can undergo a variety of chemical transformations, such as esterification, etherification, and oxidation. This allows it to be a precursor for the synthesis of more complex molecules, including pharmaceuticals, plasticizers, and other specialty chemicals. For example, the diol functionality is a key structural element for building blocks used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of optically active compounds.

Development of Specialized Surfactants and Emulsifiers

The molecular structure of this compound is analogous to the hydrophilic head group of certain nonionic surfactants. This makes its derivatives particularly useful in the formulation of specialized surfactants and emulsifiers, where control over surface-active properties is crucial.

Oligoglycerol Derivatives and Their Surface-Active Properties

This compound can be considered a mono-ether of glycerol (B35011). This structural similarity is relevant to the field of polyglycerol alkyl ether surfactants, which are known for their excellent surface activity and environmental friendliness. google.com These surfactants use a polyglycerol chain as the hydrophilic head group and an alkyl chain as the hydrophobic tail. google.comkoreascience.kr

Derivatives based on a glycerol ether structure exhibit superior emulsifying capabilities for various oils and solvents. google.com The ether linkage and hydroxyl groups contribute to a hydrophilic character that does not vary significantly with temperature, unlike polyoxyethylene-based surfactants. google.com This stability makes them effective emulsifiers for mineral oils, vegetable oils, and various hydrocarbon solvents. google.com Polyglycerol alkyl ethers demonstrate the principle that a glycerol-based hydrophilic head can be highly effective, and by extension, derivatives of this compound can be designed to act as specialized surfactants or components in emulsifier blends. google.comkoreascience.kr

Dynamic Surface Tension Reduction Studies

Dynamic surface tension (DST) is a critical parameter in applications where interfaces are rapidly formed or altered, such as in foaming, wetting, and emulsification. acs.org It describes the change in surface tension over time as surfactant molecules adsorb to a newly created interface. acs.org The process is controlled by the diffusion of surfactant monomers to the interface and their subsequent arrangement. unlv.edu

Studies on related glycol ether surfactants show how molecular structure influences DST. Immediately after a new surface is created, the surface tension is that of the pure solvent. acs.org Surfactant adsorption then leads to a decrease until an equilibrium value is reached. acs.org The rate and extent of this reduction are dependent on the surfactant's concentration and chemical nature, including the structure of its hydrophilic and hydrophobic parts. acs.orgresearchgate.net For surfactants derived from or structurally similar to this compound, the propoxy group would form part of the hydrophobic tail, while the diol would contribute to the hydrophilic head. The specific geometry and size of this structure would influence its diffusion coefficient and how efficiently it packs at the interface, thereby determining its characteristic DST profile. unlv.edu This ability to rapidly reduce surface tension is essential for high-performance wetting agents and emulsifiers.

Surface Modification Chemistry with this compound Derivatives

The chemical structure of this compound, featuring both primary and secondary hydroxyl groups as well as an ether linkage, presents a versatile platform for the synthesis of derivatives capable of chemically modifying surfaces. These modifications are sought after to alter surface properties such as wettability, adhesion, biocompatibility, and chemical resistance. The reactivity of the hydroxyl groups allows for the covalent attachment of these molecules onto a variety of substrates, either directly or through the introduction of more reactive functional groups.

The primary and secondary hydroxyl groups of this compound can undergo common alcohol reactions, including esterification, etherification, and urethane (B1682113) formation. These reactions are instrumental in creating derivatives with tailored functionalities for specific surface modification applications. For instance, reaction with acrylic acid or methacrylic acid can introduce polymerizable double bonds, allowing the derivative to be grafted onto a surface via free-radical polymerization.

Research into analogous systems, such as the grafting of poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) onto surfaces, provides insight into the potential applications of this compound derivatives. nih.govresearchgate.net These polyethers are well-known for their ability to create hydrophilic and protein-resistant surfaces. researchgate.net By analogy, surfaces modified with this compound derivatives are expected to exhibit altered surface energies and wettability. The presence of the propoxy group, in conjunction with the diol functionality, can impart a unique balance of hydrophobic and hydrophilic character to the modified surface.

One common method to assess the effectiveness of surface modification is through the measurement of water contact angles. A decrease in the water contact angle typically indicates an increase in the hydrophilicity of the surface. For example, a hydrophobic polymer surface like polypropylene (B1209903), which typically exhibits a high water contact angle, can be rendered more hydrophilic by grafting it with polar molecules. nanoscience.com

Table 1: Hypothetical Water Contact Angle Measurements on a Polypropylene Surface Modified with a this compound Derivative

| Surface Treatment | Water Contact Angle (°) |

|---|---|

| Untreated Polypropylene | 105 |

| Polypropylene grafted with Acrylated this compound | 75 |

The synthesis of reactive derivatives of this compound is a critical first step in the surface modification process. For example, the reaction of this compound with a diisocyanate can yield a prepolymer with terminal isocyanate groups. This prepolymer can then be reacted with a surface that has active hydrogen atoms, such as hydroxyl or amine groups, to form a stable urethane linkage. This approach is commonly used in the development of coatings and adhesives. glycol-ethers.eu

Another strategy involves the conversion of the hydroxyl groups of this compound into more reactive leaving groups, such as tosylates. This allows for subsequent nucleophilic substitution reactions to attach a wide range of functional molecules to the this compound backbone before it is grafted onto a surface. acs.org

The choice of surface modification strategy depends on the nature of the substrate and the desired final properties. For inorganic substrates with surface hydroxyl groups, such as glass or silica, silane (B1218182) coupling agents containing a this compound-derived moiety can be employed to form a covalent bond with the surface.

Table 2: Illustrative Surface Energy Data for a Glass Surface Before and After Modification with a Silanated this compound Derivative

| Surface | Surface Free Energy (mJ/m²) | Polar Component (mJ/m²) | Dispersive Component (mJ/m²) |

|---|---|---|---|

| Unmodified Glass | 70.2 | 45.1 | 25.1 |

| Glass Modified with Silanated this compound | 55.8 | 28.5 | 27.3 |

Detailed research findings on closely related propylene (B89431) glycol ethers indicate their utility in reducing the surface tension of formulations, which is a key property for coatings and inks. atamanchemicals.comatamanchemicals.com This suggests that derivatives of this compound could also be effective in modulating the surface properties of liquid formulations in addition to solid substrates.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Energetics and Transition States

For instance, computational studies on the dissociation of PGEE have explored various unimolecular and bimolecular reaction pathways. researchgate.net These calculations can determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, as well as the activation energy (Ea) for different decomposition routes. Such information is crucial for understanding the thermal stability and degradation mechanisms of glycol ethers. Similar methodologies could be applied to 2-propoxypropane-1,2-diol to predict its reactivity and decomposition products under various conditions.

Below is a representative table of calculated thermodynamic and kinetic parameters for the dissociation of a related glycol ether, illustrating the type of data generated from quantum mechanical studies.

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Unimolecular Dissociation of PGEE | ||||

| Pathway A | 50.2 | 35.1 | 39.7 | 51.5 |

| Pathway B | 65.8 | 34.9 | 55.4 | 67.1 |

| Bimolecular Dissociation of PGEE | ||||

| Pathway C | -25.4 | -38.7 | -13.9 | 35.8 |

| Pathway D | -15.8 | -40.1 | -3.8 | 42.1 |

This data is illustrative and based on studies of a related compound, Propylene (B89431) Glycol Ethyl Ether (PGEE). researchgate.net

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between this compound and other molecules, such as solvents or biological macromolecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal insights into processes like solvation, diffusion, and conformational changes.

Studies on related systems, such as propylene glycol in water mixtures, have utilized MD simulations to investigate the microstructure and hydrogen bonding networks that govern solubility. chemrxiv.org These simulations can elucidate how the presence of the ether and hydroxyl groups in this compound influences its interactions with polar and non-polar environments. Furthermore, reactive force field (ReaxFF) MD simulations have been used to model the pyrolysis and oxidation of propylene glycol, providing detailed chemical reaction pathways and kinetic parameters for thermal degradation. aub.edu.lb

The following table outlines typical parameters that might be used in an all-atom MD simulation of a system containing this compound.

| Simulation Parameter | Value/Description |

| System Composition | |

| This compound | 100 molecules |

| Water | 5000 molecules |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This table represents a hypothetical setup for an MD simulation and does not reflect data from a specific study on this compound.

Group-Additivity Methods for Property Prediction

Group-additivity methods are empirical approaches used to estimate the thermochemical and physical properties of molecules. These methods are based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups. While highly accurate quantum mechanical calculations can be computationally expensive, group-additivity methods offer a rapid and often reliable way to predict properties such as enthalpy of formation, heat capacity, and entropy.

The properties of this compound can be estimated by dissecting the molecule into its fundamental groups (e.g., -CH3, -CH2-, -CH-, -O-, -OH) and summing the known contributions for each group. The accuracy of these predictions depends on the availability of well-established group values, which are typically derived from experimental data on a large set of related compounds.

The table below presents computationally predicted properties for this compound and its isomer, 3-propoxypropane-1,2-diol (B54163), which could be used to develop or validate group-additivity parameters for propylene glycol ethers.

| Property | This compound | 3-Propoxypropane-1,2-diol |

| Molecular Weight | 134.17 g/mol nih.gov | 134.17 g/mol nih.gov |

| XLogP3 | -0.1 nih.gov | -0.3 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov | 3 nih.gov |

| Rotatable Bond Count | 4 nih.gov | 4 nih.gov |

| Topological Polar Surface Area | 49.7 Ų nih.gov | 49.7 Ų nih.gov |

Data sourced from PubChem, based on computational predictions. nih.govnih.gov

Computational Enzyme-Substrate Docking and Mechanism Elucidation

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biochemistry, docking is frequently used to predict the binding mode of a small molecule substrate or inhibitor to the active site of an enzyme. This can provide insights into the mechanism of enzymatic reactions and guide the design of new enzyme inhibitors or substrates.

While specific enzyme docking studies involving this compound are not widely reported, this methodology could be applied to investigate its potential interactions with various enzymes. For example, given its structure as a glycol ether, it could be docked into the active sites of enzymes involved in xenobiotic metabolism, such as cytochrome P450s or alcohol dehydrogenases, to predict its potential for enzymatic transformation. Recent studies have demonstrated that propylene glycol ethers can be metabolized by both hepatic and extrahepatic enzymes. fhnw.ch

A typical docking study would generate a binding score, which estimates the binding affinity, and a detailed visualization of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme.

The following table provides a hypothetical example of the kind of data that would be generated from a docking study of this compound with a model enzyme.

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Hypothetical Dehydrogenase | -5.8 | Ser120, Tyr155, His67 | Hydrogen bond with Ser120 hydroxyl, Pi-alkyl interaction with Tyr155 |

| Hypothetical Cytochrome P450 | -6.2 | Phe215, Leu365, Ala216 | Hydrophobic interactions with Phe215 and Leu365 |

This table is for illustrative purposes only and does not represent the results of an actual docking study.

Analytical Methodologies for Characterization and Quantification of 2 Propoxypropane 1,2 Diol

The precise characterization and quantification of 2-propoxypropane-1,2-diol are essential for quality control in its synthesis and for its application in various formulations. A suite of analytical techniques is employed to elucidate its structure, assess its purity, and analyze its presence in complex mixtures. These methodologies primarily include spectroscopic and chromatographic techniques.

Biocatalysis and Enzymatic Transformations

2-Propoxypropane-1,2-diol as a Substrate in Enzymatic Reactions

While direct studies detailing the enzymatic transformation of this compound are not extensively documented in publicly available literature, the enzymatic processing of analogous 1,2-diol structures provides a strong indication of its potential as a substrate for various enzymes. The chemo-enzymatic synthesis of vicinal diols, such as 1-phenylpropane-1,2-diol (B147034) and its derivatives, has been successfully demonstrated. These diols, which share the core 1,2-diol functionality with this compound, are obtained through a two-step process involving lipase-catalyzed epoxidation followed by hydrolysis. The resulting diol mixtures serve as substrates for microbial oxidation, yielding valuable hydroxy ketones. nih.gov This established reactivity of similar 1,2-diols suggests that this compound would also be a viable substrate for a range of biocatalytic reactions, including oxidation, reduction, and esterification.

Stereoselective Biocatalysis for Optically Pure Glyceryl Ethers

The synthesis of enantiomerically pure glyceryl ethers is of significant interest due to their application as chiral building blocks in the pharmaceutical and fine chemical industries. Biocatalysis offers a highly effective strategy for achieving the desired stereoselectivity.

Glycerol (B35011) Dehydrogenase (BsGlyDH) Catalyzed Oxidation

Glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) is a well-characterized enzyme that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone. nih.govwikipedia.org Crucially, the substrate specificity of BsGlyDH extends to other 1,2-diols. The crystal structure of BsGlyDH reveals that the active site accommodates substrates where both hydroxyl groups of the diol can coordinate with the enzyme-bound Zn2+ ion. nih.gov This structural feature is key to its catalytic mechanism and its ability to act on a range of diol substrates.

Recent research has demonstrated the potential of engineered BsGlyDH for the regioselective oxidation of glyceryl alkyl ethers. Through site-selective mutagenesis, the active site of BsGlyDH can be modified to better accommodate larger substrates than glycerol. For instance, the L252A mutation was found to enhance the catalytic efficiency of the enzyme towards 3-ethoxypropane-1,2-diol by 163-fold, achieving a specific activity comparable to that of the wild-type enzyme with glycerol. researchgate.net This highlights the potential for engineering BsGlyDH to efficiently catalyze the oxidation of this compound, a critical step in deracemization processes for producing enantiopure forms.

Table 1: Specific Activity of Wild-Type and L252 Variants of BsGlyDH towards Monoalkyl Glyceryl Ethers

| Substrate | Specific Activity (U/mg) - Wild Type | Specific Activity (U/mg) - L252A Mutant | Specific Activity (U/mg) - L252S Mutant |

| 3-Methoxypropan-1,2-diol | 0.1 | 10 | 15 |

| 3-Ethoxypropan-1,2-diol | 0.05 | 8.15 | 12 |

| 3-Propoxypropan-1,2-diol | Not Reported | Not Reported | Not Reported |

Data adapted from a study on the active site engineering of a glycerol dehydrogenase. researchgate.net The table illustrates the enhanced activity of mutant enzymes towards glycerol derivatives.

Reductase (LkKRED) Catalyzed Reduction

The stereoselective reduction of a prochiral ketone is a common strategy for producing chiral alcohols. In the context of this compound, the corresponding ketone precursor, 1-propoxy-2-hydroxypropan-2-one, could be stereoselectively reduced to yield either the (R)- or (S)-enantiomer of the diol. While specific studies on the use of a reductase from Lactobacillus kefiranofaciens (LkKRED) for the reduction of this particular ketone are not available, a reductase from the closely related Lactobacillus kefir (E. coli/Lk-ADH) has been successfully employed in the deracemization of secondary alcohols. acs.org This enzyme, expressed in E. coli, is used for the biocatalytic stereoselective reduction of in situ generated ketones. acs.org Given the broad substrate scope of many reductases, it is plausible that LkKRED or similar enzymes could be effective catalysts for the production of optically pure this compound.

Deracemization Systems and Enzyme Immobilization

Deracemization is a powerful technique to obtain a single enantiomer from a racemic mixture with a theoretical yield of 100%. A common approach involves a kinetic resolution coupled with in situ racemization of the undesired enantiomer. For chiral diols like this compound, this can be achieved by combining a stereoselective oxidation of one enantiomer with a non-selective reduction of the resulting ketone, or vice versa. The development of one-pot photo-biocatalytic deracemization processes for sec-alcohols showcases the feasibility of such integrated systems. acs.org

Enzyme immobilization is a key enabling technology for the industrial application of biocatalysis. Immobilized enzymes offer several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture. nih.govmdpi.comnih.gov Various methods for enzyme immobilization exist, including adsorption, covalent bonding, entrapment, and cross-linking. nih.govmdpi.comnih.gov The choice of immobilization strategy depends on the specific enzyme and the reaction conditions. For the synthesis of optically pure glyceryl ethers, the immobilization of both the oxidizing and reducing enzymes in a deracemization system would be highly advantageous for developing a continuous and cost-effective process.

Enzyme-Substrate Interactions and Active Site Analysis

Understanding the interactions between an enzyme and its substrate at the molecular level is crucial for explaining its specificity and for guiding protein engineering efforts. The crystal structure of BsGlyDH in complex with NAD+ and glycerol provides valuable insights into its active site. nih.gov The active site is located in a cleft between the enzyme's two domains, with a catalytic zinc ion playing a central role in stabilizing an alkoxide intermediate. nih.gov The specificity of BsGlyDH for 1,2-diols is attributed to the coordination of both hydroxyl groups of the substrate to the active site zinc ion. nih.gov

Key amino acid residues in the active site of BsGlyDH from Bacillus stearothermophilus include Asp173, His256, and His274, which are involved in binding the catalytic zinc ion. wikipedia.org The substrate-binding site is composed of residues such as Asp123, His256, and His274. wikipedia.org Computational studies have highlighted the critical role of Asp123 in the catalytic mechanism of oxidation. researchgate.net Furthermore, site-directed mutagenesis studies have shown that modifying residues like L252 can significantly alter the substrate scope of the enzyme, allowing it to accommodate larger glyceryl ethers. researchgate.net These findings demonstrate that the active site of BsGlyDH is amenable to engineering for improved activity towards substrates like this compound.

Modulation of Cellular Processes by Glycerol Ethers

Glycerol ethers and their derivatives are not merely metabolic intermediates but also play significant roles in various cellular processes. Ether lipids are integral components of cell membranes and are involved in a variety of signaling pathways. nih.govnih.govwikipedia.org They can act as second messengers and are precursors for signaling molecules like platelet-activating factor (PAF). wikipedia.org

Synthetic ether lipid analogs have been shown to possess cytostatic and cytotoxic properties, likely by disrupting membrane structure and inhibiting enzymes involved in signal transduction, such as protein kinase C and phospholipase C. wikipedia.org Ether-linked diglycerides have been found to inhibit the growth of vascular smooth muscle cells by down-regulating the MAPK and PI3K/Akt signaling pathways. gerli.com These findings underscore the diverse biological activities of glycerol ethers and suggest that this compound and its derivatives could potentially modulate cellular functions, although specific studies on its biological effects are yet to be conducted.

Q & A

Q. What are the established synthetic routes for 2-Propoxypropane-1,2-diol, and how can reaction conditions be optimized for academic laboratory-scale production?

- Methodological Answer : The compound can be synthesized via propoxylation of glycerol derivatives using propylene oxide under acidic or basic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid (acidic) or KOH (basic) to control reaction kinetics and regioselectivity .

- Temperature : Typically 80–120°C to balance reaction rate and byproduct formation.

- Solvent-free conditions : Minimize side reactions and simplify purification .

- Yield optimization : Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of glycerol derivative to propylene oxide).

Table 1 : Example Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| H₂SO₄ | 90 | 68 | 95% |

| KOH | 110 | 72 | 92% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and propoxy methyl groups (δ 1.0–1.2 ppm) .

- ¹³C NMR : Confirm ether linkages (C-O-C, δ 70–75 ppm) and diol carbons (δ 60–65 ppm) .

- GC-MS : Use a polar column (e.g., DB-WAX) with electron ionization (EI) to detect molecular ion [M+H]⁺ and fragmentation patterns (e.g., m/z 45 for glycerol backbone) .

- HPLC-UV/RI : Quantify purity using a C18 column with isocratic elution (acetonitrile:water, 70:30) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound and its structural analogs?

- Methodological Answer : Conflicting data often arise from differences in experimental models or impurity profiles. To address this:

- Comparative genotoxicity assays : Conduct Ames test (OECD 471) and micronucleus assay (OECD 487) in parallel with structurally related compounds (e.g., benzene-1,2-diol ).

- Impurity profiling : Use LC-QTOF-MS to identify trace chlorinated byproducts (e.g., 3-MCPD analogs) that may confound toxicity results .

- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects .

Q. What in silico and in vitro models are recommended for predicting the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In silico tools :

- ADMET Predictor™ : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation).

- SwissADME : Predict bioavailability and cytochrome P450 interactions .

- In vitro models :

- Hepatocyte cultures : Use primary human hepatocytes to assess hepatic clearance and metabolite identification via UPLC-MS/MS .

- Microsomal assays : Screen for esterase-mediated hydrolysis using rat liver microsomes .

Q. What experimental strategies can minimize the formation of chlorinated byproducts (e.g., 3-MCPD analogs) during the synthesis of this compound?

- Methodological Answer : Chlorinated impurities arise from residual chloride ions or solvents. Mitigation strategies include:

- Reagent purity : Use chloride-free catalysts (e.g., H₃PO₄ instead of HCl) .

- Process design : Implement inert gas purging to exclude atmospheric chlorine sources.

- Post-synthesis purification : Employ activated carbon adsorption or molecular distillation to remove chlorinated species .

- Analytical monitoring : Validate purity via GC-MS in selected ion monitoring (SIM) mode for m/z 79 (Cl⁻ fragment) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the genotoxic potential of this compound derivatives?

- Methodological Answer :

- Meta-analysis : Pool data from OECD-compliant studies (e.g., EFSA evaluations ) and assess study quality via Klimisch scoring.

- Mechanistic studies : Use Comet assay to differentiate direct DNA damage vs. oxidative stress-mediated effects.

- Threshold determination : Apply TTC (Threshold of Toxicological Concern) principles for DNA-reactive mutagens (e.g., 0.0025 μg/kg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.